molecular formula C15H11N5OS B483279 6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 160427-40-7

6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B483279
CAS No.: 160427-40-7
M. Wt: 309.3g/mol
InChI Key: BYPWLUQYMXFUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the triazolothiadiazole family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzohydrazide with pyridine-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolothiadiazole compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol under reflux.

    Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under UV light.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated derivatives with potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for drug development. Its ability to inhibit multiple molecular targets simultaneously sets it apart from other similar compounds .

Properties

CAS No.

160427-40-7

Molecular Formula

C15H11N5OS

Molecular Weight

309.3g/mol

IUPAC Name

6-(2-methoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H11N5OS/c1-21-12-7-3-2-6-11(12)14-19-20-13(17-18-15(20)22-14)10-5-4-8-16-9-10/h2-9H,1H3

InChI Key

BYPWLUQYMXFUAK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CN=CC=C4

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CN=CC=C4

Origin of Product

United States

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